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Compound of Interest

Compound Name: SBI-0206965

Cat. No.: B610725 Get Quote

Technical Support Center: SBI-0206965
This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers using SBI-0206965, a potent inhibitor of ULK1 and AMPK.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SBI-0206965?

SBI-0206965 is a potent, cell-permeable small molecule that functions as a dual inhibitor of

Unc-51 like autophagy activating kinase 1 (ULK1) and AMP-activated protein kinase (AMPK).

[1][2] It was initially identified as a highly selective inhibitor of ULK1, a key initiator of

autophagy.[3][4][5] Subsequent studies revealed its potent inhibitory activity against AMPK, a

central regulator of cellular energy homeostasis.[1][2][6]

Q2: What are the recommended working concentrations and treatment times for SBI-0206965?

The optimal working concentration and treatment duration can vary depending on the cell type

and the specific experimental goals. However, a general starting point is a concentration range

of 10-50 μM for a treatment period of 1 to 72 hours.[5] It is always recommended to perform a

dose-response and time-course experiment to determine the optimal conditions for your

specific model system.

Q3: How should I prepare and store SBI-0206965?
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SBI-0206965 is typically supplied as a lyophilized powder.[5] To prepare a stock solution,

reconstitute the powder in DMSO. For example, to create a 10 mM stock solution, you can

dissolve 5 mg of the powder in 1.02 ml of DMSO.[5] It is recommended to store the lyophilized

powder and the stock solution at -20°C. Once in solution, it is best to use it within 3 months to

maintain its potency. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock

solution.[5]

Troubleshooting Guide
Unexpected Phenotypes & Results
Q4: I treated my cells with SBI-0206965 to inhibit autophagy, but I'm observing unexpected

cellular effects. What could be the cause?

While SBI-0206965 is a potent ULK1 inhibitor, it also has known off-target effects that can lead

to unexpected phenotypes. These include:

AMPK Inhibition: SBI-0206965 is also a potent inhibitor of AMPK, which can impact

numerous cellular processes beyond autophagy, including metabolism and cell growth.[1][2]

[6]

Inhibition of Other Kinases: Kinase profiling studies have shown that SBI-0206965 can inhibit

other kinases, such as NUAK1, MARK3/4, FAK, FLT3, Src, and Jak3, although often with

lower potency than for ULK1 and AMPK.[5][7][8]

Inhibition of Glucose and Nucleoside Uptake: SBI-0206965 has been shown to inhibit

insulin-mediated glucose uptake and the uptake of AICA-riboside, an AMPK activator.[7][8][9]

This effect appears to be independent of its action on AMPK and ULK1.[7][9]

Potential Impact on AKT Signaling: Some studies suggest that SBI-0206965 may reduce

AKT activity through a mechanism that is independent of ULK1 inhibition.[10]

Q5: I'm seeing an increase in AMPK phosphorylation at Threonine 172 after treating with SBI-
0206965, even though it's supposed to be an AMPK inhibitor. Is this expected?

Yes, this is a known paradoxical effect of SBI-0206965.[1][11][12] While the compound inhibits

the downstream kinase activity of AMPK, it can lead to an increase in the phosphorylation of
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AMPK at Thr172, a modification typically associated with AMPK activation.[11][12] Therefore,

using phospho-AMPK (Thr172) as a sole readout for AMPK activity in the presence of SBI-
0206965 can be misleading. It is crucial to assess the phosphorylation of downstream AMPK

substrates, such as ACC, to determine the true inhibitory effect of the compound.[13]

Experimental Controls & Best Practices
Q6: How can I confirm that the observed effects in my experiment are specifically due to the

inhibition of ULK1 or AMPK by SBI-0206965?

To increase the specificity of your conclusions, consider the following controls:

Use a Structurally Unrelated Inhibitor: Employ another well-characterized inhibitor of ULK1 or

AMPK with a different chemical structure to see if it phenocopies the effects of SBI-0206965.

Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout ULK1

or AMPK and compare the resulting phenotype to that observed with SBI-0206965
treatment.

Resistant Mutants: Studies have shown that mutating the "gatekeeper" residue in the ATP-

binding pocket of ULK1 and AMPK can confer resistance to SBI-0206965.[7][8][14][15]

Expressing these resistant mutants in your cells can serve as a powerful negative control.

Monitor Downstream Targets: To confirm target engagement, monitor the phosphorylation

status of known downstream substrates of ULK1 (e.g., Atg13, Beclin-1) and AMPK (e.g.,

ACC, Raptor).

Data and Protocols
Inhibitor Specificity
The following table summarizes the inhibitory activity of SBI-0206965 against its primary

targets and key off-targets.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.mdpi.com/1422-0067/25/1/453
https://pubmed.ncbi.nlm.nih.gov/38203624/
https://www.benchchem.com/product/b610725?utm_src=pdf-body
https://www.benchchem.com/product/b610725?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8370752/
https://www.benchchem.com/product/b610725?utm_src=pdf-body
https://www.benchchem.com/product/b610725?utm_src=pdf-body
https://www.benchchem.com/product/b610725?utm_src=pdf-body
https://www.benchchem.com/product/b610725?utm_src=pdf-body
https://www.researchgate.net/publication/353245724_Investigation_of_the_specificity_and_mechanism_of_action_of_the_ULK1AMPK_inhibitor_SBI-0206965
https://pubmed.ncbi.nlm.nih.gov/34259310/
https://graphsearch.epfl.ch/en/publication/c6851c14-5b50-4b37-8bd2-601c0299756c
https://portlandpress.com/biochemj/article-abstract/478/15/2977/229245
https://www.benchchem.com/product/b610725?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target IC₅₀ (nM) Notes

ULK1 108
Primary target for autophagy

inhibition.[1][3]

ULK2 711
A related kinase also involved

in autophagy.[1][3]

AMPK Potent inhibitor

IC₅₀ values can vary

depending on the assay

conditions. Paradoxically

increases Thr172

phosphorylation.[1][11]

NUAK1 Potent inhibitor An AMPK-related kinase.[7][8]

MARK3/4 Potent inhibitor AMPK-related kinases.[7][8]

FAK Similar to ULK1 Focal Adhesion Kinase.[5]

FLT3 Similar to ULK1 Fms-like tyrosine kinase 3.[5]

Experimental Protocols
Western Blot Analysis of Autophagy and Apoptosis Markers

This protocol is adapted from a study investigating the effects of SBI-0206965 on renal cell

carcinoma.[1]

Cell Culture and Treatment: Culture A498 and ACHN cells in standard medium. For

starvation experiments, switch to Earle's Balanced Salt Solution (EBSS) and treat with SBI-
0206965 at desired concentrations (e.g., 5, 10, 20 μM) for 24 hours.

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease

and phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE and Western Blotting:
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Load equal amounts of protein onto an SDS-PAGE gel.

Transfer proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary

antibodies include those against p-AMPKβ1 (Ser108), cleaved PARP, cleaved Caspase 8,

LC3B, and p62.

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detect the signal using an enhanced chemiluminescence (ECL) reagent.

In Vitro ULK1 Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of SBI-
0206965 on ULK1 kinase activity.[3]

Immunoprecipitation of ULK1:

Transfect HEK293T cells with a Flag-tagged ULK1 expression vector.

After 20 hours, lyse the cells and immunoprecipitate Flag-ULK1 using anti-Flag antibody

conjugated to beads.

Wash the immunoprecipitate three times with IP buffer.

Kinase Reaction:

Wash the beads with kinase buffer (25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na₃VO₄,

15 mM MgCl₂).
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Resuspend the beads in kinase buffer containing your desired concentrations of SBI-
0206965.

Add 1 µg of a suitable substrate (e.g., recombinant GST-Atg101).

Initiate the reaction by adding ATP (a final concentration of 100 µM, including a small

amount of γ-³²P-ATP).

Incubate at 30°C for a specified time (e.g., 30 minutes).

Analysis:

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

Separate the proteins by SDS-PAGE.

Dry the gel and expose it to a phosphor screen to visualize the radiolabeled,

phosphorylated substrate.

Visualizing Signaling Pathways
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Unexpected Result Observed
with SBI-0206965

Is p-AMPK (Thr172) increased?

Expected paradoxical effect.
Assess downstream targets (p-ACC).

Yes

Consider other possibilities.

No

Is the phenotype inconsistent
with ULK1/AMPK inhibition?

Investigate off-target effects:
- Other kinases

- Glucose/nucleoside uptake
- AKT signaling

Yes

Result likely due to
ULK1/AMPK inhibition.

No

Implement specific controls:
- Genetic knockdown/knockout

- Resistant mutants
- Structurally different inhibitor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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